[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea

Lipophilicity Drug-likeness ADME

[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea (CAS 1341917-00-7, molecular formula C₇H₁₁N₅O₂, MW 197.19 g/mol) is a heterocyclic building block comprising a pyrazole core substituted at the 3-position with an amino group, at the 4-position with a methyl group, and at the 1-position with an acetylurea linker. The compound belongs to the broader pyrazolyl urea chemotype, a scaffold extensively investigated for kinase inhibition (p38α MAPK, Src, TrkA) and antiparasitic applications.

Molecular Formula C7H11N5O2
Molecular Weight 197.19 g/mol
Cat. No. B13075186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea
Molecular FormulaC7H11N5O2
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1N)CC(=O)NC(=O)N
InChIInChI=1S/C7H11N5O2/c1-4-2-12(11-6(4)8)3-5(13)10-7(9)14/h2H,3H2,1H3,(H2,8,11)(H3,9,10,13,14)
InChIKeyUULYVXLBSRXPJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Amino-4-methyl-1H-pyrazol-1-yl)acetylurea (CAS 1341917-00-7): Structural Identity and Procurement-Relevant Classification


[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea (CAS 1341917-00-7, molecular formula C₇H₁₁N₅O₂, MW 197.19 g/mol) is a heterocyclic building block comprising a pyrazole core substituted at the 3-position with an amino group, at the 4-position with a methyl group, and at the 1-position with an acetylurea linker [1]. The compound belongs to the broader pyrazolyl urea chemotype, a scaffold extensively investigated for kinase inhibition (p38α MAPK, Src, TrkA) and antiparasitic applications [2]. As a synthetic intermediate, it serves as a precursor for pyrazolo[1,5-a]pyrimidines and other fused heterocycles . The specific 3-amino-4-methyl regiochemistry is critical: the amino group at the 3-position provides a hydrogen-bonding donor/acceptor pharmacophore, while the 4-methyl substituent modulates lipophilicity and metabolic stability relative to non-methylated or halogen-substituted analogs [3].

Why [2-(3-Amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea Cannot Be Replaced by Other Pyrazolyl Ureas Without Functional Consequence


Within the amino-pyrazole acetylurea chemical space, substitution pattern critically dictates both physicochemical properties and biological target engagement. The 4-methyl substituent on [2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea confers a computed LogP approximately 0.5–1.0 units higher than its des-methyl congener (2-(3-amino-1H-pyrazol-1-yl)acetylurea, CAS 1183584-48-6), directly impacting membrane permeability and pharmacokinetic behavior . Regioisomeric variants—such as the 3-amino-5-methyl analog (CAS 1698311-25-9) or the 4-amino-3-methyl isomer (CAS 2106602-09-7)—present different steric and electronic environments at the pyrazole N2 and C5 positions, altering both hydrogen-bonding geometry and the feasibility of subsequent regioselective derivatization . In kinase-targeting applications, the pyrazolyl urea class demonstrates that even minor substituent changes shift p38α MAPK IC₅₀ values across a >100-fold range (0.037–>5 µM) [1]. Generic interchange of pyrazolyl urea building blocks without matching the exact substitution pattern therefore risks both synthetic incompatibility and loss of target potency.

Quantitative Differentiation Evidence for [2-(3-Amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea Versus Closest Analogs


LogP Shift of ~0.5–1.0 Units Versus Des-Methyl Analog Drives Membrane Permeability Differentiation

The 4-methyl substituent on [2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea increases computed lipophilicity by approximately 0.5–1.0 LogP units compared to its direct des-methyl analog, 2-(3-amino-1H-pyrazol-1-yl)acetylurea (CAS 1183584-48-6). The target compound exhibits an XLogP3 value of −0.5 [1] or a computed LogP of −1.03 , whereas the des-methyl analog records a LogP of −1.51 . This ~0.5–1.0 unit increase in LogP corresponds to an approximately 3- to 10-fold increase in predicted membrane partition coefficient, relevant for passive cellular permeability in cell-based assays.

Lipophilicity Drug-likeness ADME Lead optimization

Hydrogen-Bonding Capacity: 3 H-Bond Donors and 5 H-Bond Acceptors Enable Multi-Target Interaction Potential

[2-(3-Amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea presents a hydrogen-bonding profile of 3 H-bond donors (HBD) and 5 H-bond acceptors (HBA) , derived from the 3-amino group, the acetylurea carbonyl and amide NH, and the pyrazole ring nitrogens. This exceeds the HBA count of the des-methyl analog (3 HBD, 4 HBA) and the 4-amino positional isomer (C₆H₉N₅O₂, 3 HBD, 5 HBA, but with different acceptor geometry) . In the context of kinase ATP-binding site recognition, pyrazolyl ureas typically require a minimum of 2 HBD and 3 HBA to achieve low-micromolar binding [1]; the target compound's 3 HBD / 5 HBA profile exceeds this threshold while the additional methyl group provides a hydrophobic contact point absent in non-methylated congeners.

Hydrogen bonding Pharmacophore Kinase inhibition Molecular recognition

Synthetic Accessibility: Multi-Supplier Availability at 95% Purity Supports Consistent Procurement

[2-(3-Amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea is stocked by multiple independent chemical suppliers at a standardized purity of 95% [1]. Enamine (EN300-1106956) offers this compound in 2.5 g and 5 g quantities at 95% purity [1], while Leyan (Product No. 2015263) lists it at 95% purity with availability from 1 g scale . In contrast, the 3-amino-5-methyl regioisomer (CAS 1698311-25-9) and the 4-amino-3-methyl isomer (CAS 2106602-09-7) show more limited supplier representation, with primarily single-source listings and less-established quality documentation . The documented synthesis route from 3-amino-4-methylpyrazole via acetylation and urea condensation provides a reproducible pathway with reported yields in the 87–95% range [2].

Synthetic intermediate Building block Supply chain Purity

Regioselective Derivatization Potential: Unsubstituted C5 Position Enables Site-Specific Functionalization

The pyrazole ring of [2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea bears substituents at N1 (acetylurea), C3 (amino), and C4 (methyl), leaving the C5 position unsubstituted and available for regioselective derivatization. This contrasts with the 3-amino-5-methyl isomer (CAS 1698311-25-9), where the C5 position is blocked by a methyl group, and the 4-amino-3,5-dimethyl analog (CAS 1152696-03-1), where both C3 and C5 are occupied . The unsubstituted C5 position enables electrophilic aromatic substitution, halogenation, or transition-metal-catalyzed cross-coupling to generate C5-arylated or C5-alkynylated derivatives. In the broader amino-pyrazole chemical space, C5-functionalized pyrazoles serve as direct precursors to pyrazolo[1,5-a]pyrimidines via cyclocondensation with 1,3-bielectrophiles [1]. The 3-amino-4-methyl substitution pattern is expressly designed to leave C5 open for such transformations, a deliberate synthetic strategy not available with 5-substituted regioisomers.

Regioselective synthesis C–H functionalization Pyrazolo[1,5-a]pyrimidine Fused heterocycles

Class-Level p38α MAPK Inhibition: Pyrazolyl Urea Chemotype Delivers Low-Micromolar Potency With Tunable Substituent Effects

While [2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea itself has not been directly evaluated in published p38α MAPK enzymatic assays, the pyrazolyl urea chemotype to which it belongs has been extensively characterized. A series of fifteen structurally related pyrazolyl urea derivatives (3a–o) demonstrated p38α MAPK inhibition with IC₅₀ values ranging from 0.037 ± 1.56 µM to 0.069 ± 0.07 µM, comparable to the reference inhibitor SB 203580 (IC₅₀ = 0.043 ± 3.62 µM) [1]. These compounds also exhibited in vivo anti-inflammatory activity (62–81% inhibition) comparable to diclofenac sodium (81.62%) [1]. Critically, within this chemotype, substituent identity and position on the pyrazole ring directly modulate potency: the presence of an electron-donating amino group at the 3-position and a small alkyl substituent at the 4-position contributes favorably to kinase hinge-region binding [2]. The target compound's 3-amino-4-methyl arrangement matches this pharmacophoric pattern, whereas analogs lacking the 4-methyl group or bearing alternative substitution patterns (e.g., 4-chloro) show reduced metabolic stability [3].

p38α MAPK Anti-inflammatory Kinase inhibition Structure-activity relationship

Class-Level Antileishmanial Activity: Amino-Pyrazole Ureas Exhibit Sub-Micromolar Potency With Demonstrated In Vivo Efficacy

The amino-pyrazole urea chemotype, to which the target compound belongs, has been validated in antileishmanial drug discovery. A focused series of amino-pyrazole ureas demonstrated in vitro activity against Leishmania infantum intracellular amastigotes with IC₅₀ values ranging from 0.064 µM to 2.11 µM [1]. The lead compound in this series (compound 26) achieved >90% in vivo efficacy against L. infantum in a murine model, establishing proof of concept for the amino-pyrazole urea scaffold in antiparasitic applications [1]. A phenyl piperidine urea derivative (compound 17) exhibited an IC₅₀ of 0.296 µM with a selectivity index >242 (CC₅₀ > 64 µM) and good human liver microsome stability . The target compound's 3-amino-4-methyl substitution pattern provides the core pharmacophoric elements (amino-pyrazole with urea linker) present in these active analogs, with the 4-methyl group offering a hydrophobic contact that may enhance target engagement relative to unsubstituted analogs [2].

Antileishmanial Neglected tropical disease Antiparasitic In vivo efficacy

Optimal Research and Industrial Application Scenarios for [2-(3-Amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea


Kinase-Targeted Drug Discovery: p38α MAPK and Related Kinase Inhibitor Programs

The pyrazolyl urea chemotype has been clinically validated through BIRB 796 (Doramapimod), an N-pyrazole-N'-naphthyl urea p38α MAPK inhibitor that reached Phase III clinical trials [1]. The target compound's 3-amino-4-methyl-1H-pyrazol-1-yl core, linked via an acetylurea spacer, provides a modular scaffold for structure-based design of novel kinase inhibitors. The class has demonstrated p38α MAPK IC₅₀ values as low as 0.037 µM (Somakala et al., 2017), with the 3-amino group serving as a hinge-binding hydrogen-bond donor and the 4-methyl group contributing to hydrophobic pocket occupancy [2]. This compound is appropriate for: (i) fragment-based screening against kinase panels, (ii) scaffold-hopping from existing pyrazolyl urea clinical candidates, and (iii) SAR exploration of N1-linker length and composition.

Synthesis of Pyrazolo[1,5-a]pyrimidine Libraries via C5 Cyclocondensation

The unsubstituted C5 position on [2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea enables direct cyclocondensation with 1,3-dicarbonyl compounds or α,β-unsaturated ketones to generate pyrazolo[1,5-a]pyrimidines—privileged scaffolds in kinase inhibitor design [3]. This regioselective transformation is precluded in the 3-amino-5-methyl isomer (CAS 1698311-25-9) and the 4-amino-3,5-dimethyl analog (CAS 1152696-03-1), where the C5 position is blocked. The resulting fused heterocycles retain the acetylurea moiety at N1, providing an additional vector for diversification. This application is suitable for: (i) parallel library synthesis for high-throughput screening, (ii) late-stage diversification of lead compounds, and (iii) generating patentable chemical space distinct from C5-substituted pyrazoles.

Antiparasitic Drug Discovery: Leishmaniasis and Trypanosomiasis Hit-to-Lead Programs

The amino-pyrazole urea chemotype has demonstrated proof of concept in antileishmanial drug discovery, with lead compounds achieving sub-micromolar IC₅₀ values (0.064–2.11 µM against L. infantum intracellular amastigotes) and >90% in vivo efficacy [4]. The target compound's core scaffold (amino-pyrazole with urea linker) matches the pharmacophoric elements present in these validated hits. Procurement is indicated for: (i) hit expansion libraries targeting Leishmania spp. and Trypanosoma spp., (ii) structure-activity relationship studies exploring the effect of pyrazole substitution on antiparasitic potency and selectivity, and (iii) development of probes for target identification in kinetoplastid parasites.

ADME-Property-Matched Building Block for Lead Optimization

With a computed LogP of −0.5 to −1.03, TPSA of ~116 Ų, and 3 HBD / 5 HBA [5], [2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea occupies physicochemical property space consistent with both Lipinski and Veber oral drug-likeness criteria. Compared to the more hydrophilic des-methyl analog (LogP −1.51), the target compound's increased lipophilicity (ΔLogP ~+0.5–1.0) improves predicted membrane permeability while maintaining aqueous solubility adequate for biochemical assay conditions. This balanced profile makes it suitable as: (i) an early-stage fragment with favorable ADME properties for fragment-based drug discovery, (ii) a solubility-permeability balanced intermediate for parallel synthesis, and (iii) a reference compound for calibrating computational ADME models in the pyrazole chemical space.

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